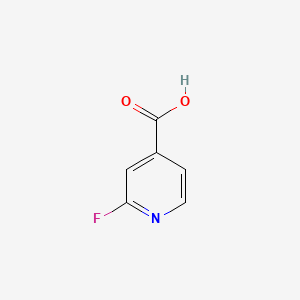

2-Fluoroisonicotinic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402973. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPFWDWYGOWUFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00323069 | |

| Record name | 2-Fluoroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-65-3 | |

| Record name | 2-Fluoroisonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 402-65-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-pyridinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Fluoroisonicotinic acid, a key building block in modern medicinal chemistry. Its strategic incorporation of a fluorine atom onto the pyridine ring makes it a valuable intermediate in the development of novel therapeutics. This document outlines a common synthetic route, detailed experimental protocols, and a summary of its key characterization data.

Synthesis of this compound

A prevalent and effective method for the synthesis of this compound involves the oxidation of 2-fluoro-4-methylpyridine. This process is typically carried out using a strong oxidizing agent such as potassium permanganate in a suitable solvent.

Synthetic Scheme

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is based on established laboratory procedures.

Materials:

-

2-Fluoro-4-methylpyridine

-

Potassium permanganate (KMnO4)

-

Pyridine

-

Potassium hydroxide (KOH)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (MgSO4)

-

Deionized water

Procedure:

-

To a reaction flask, add 2-fluoro-4-methylpyridine (5.00 g, 45 mmol) and potassium hydroxide (1.00 g, 17 mmol).

-

Add 50 ml of pyridine as the solvent.

-

Heat the reaction mixture to reflux.

-

Carefully add potassium permanganate (20.00 g, 127 mmol) in portions over 30 minutes while maintaining the reflux temperature.

-

After the addition is complete, continue to heat the mixture at reflux for an additional 1.5 hours.

-

Once the reaction is complete, cool the mixture to room temperature using an ice bath.

-

Add 100 ml of water to the cooled mixture.

-

Adjust the pH of the solution to 1 with concentrated hydrochloric acid.

-

Add 100 ml of ethyl acetate and filter to remove any insoluble material.

-

Separate the aqueous phase and extract it twice more with 100 ml of ethyl acetate each time.

-

Combine all the ethyl acetate phases and dry over magnesium sulfate.

-

Concentrate the dried organic phase under reduced pressure to yield this compound.[1]

Yield: Approximately 42%.[1]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C6H4FNO2 |

| Molecular Weight | 141.10 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | Not specified in the provided search results. |

| Solubility | Soluble in water, ethanol, and methanol. |

Spectroscopic Data

While specific spectra were not available in the initial search, the following table outlines the expected spectroscopic characteristics for this compound based on its structure. This information is crucial for researchers to confirm the successful synthesis of the compound.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring. The fluorine atom will cause splitting of adjacent proton signals. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring and the carboxyl group. The carbon atom bonded to the fluorine will show a large coupling constant (¹JCF). |

| FT-IR (cm⁻¹) | A broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹). A sharp, strong absorption for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹). C-F stretching vibrations (around 1000-1400 cm⁻¹). Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 141.10). Fragmentation patterns characteristic of a fluorinated pyridine carboxylic acid. |

Applications in Drug Development

This compound serves as a vital pharmaceutical intermediate. The strategic placement of the fluorine atom can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and bioavailability.

While specific signaling pathways directly modulated by this compound itself are not extensively documented, its derivatives are of great interest in the development of novel drugs targeting a wide range of therapeutic areas. The fluorinated pyridine motif is a common feature in many biologically active compounds.

Caption: Role of this compound in drug development.

Safety Information

This compound is classified with the GHS pictogram for "Warning" and the hazard statement H319, indicating that it causes serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, should be worn when handling this compound.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for more detailed and specific applications of this versatile chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Fluoroisonicotinic acid (2-FINA), a fluorinated pyridine derivative of interest in medicinal chemistry and organic synthesis. This document consolidates key data, outlines relevant experimental protocols, and visualizes associated chemical processes to support research and development activities.

Chemical Identity and Structure

This compound, also known as 2-fluoro-4-pyridinecarboxylic acid, is a heterocyclic compound. The presence of a fluorine atom at the 2-position and a carboxylic acid group at the 4-position of the pyridine ring imparts unique electronic properties that influence its reactivity and biological interactions.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Registry Number | 402-65-3[1][2] |

| Molecular Formula | C₆H₄FNO₂[1][2] |

| IUPAC Name | 2-fluoropyridine-4-carboxylic acid[2] |

| Synonyms | 2-Fluoro-4-pyridinecarboxylic acid, Isonicotinic acid, 2-fluoro-[1][3] |

| InChI | InChI=1S/C6H4FNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10)[1] |

| Canonical SMILES | O=C(O)C1=CC=NC(F)=C1[1] |

Core Physicochemical Properties

The physicochemical parameters of this compound are crucial for predicting its behavior in both chemical reactions and biological systems. These properties are summarized in the table below.

Table 2: Summary of Quantitative Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 141.10 g/mol | [1][2] |

| Appearance | White to light yellow or almost white crystal powder | [4] |

| Melting Point | 191 - 200 °C (with decomposition) | [1][3][4][5] |

| Boiling Point | 272.2 °C at 760 mmHg | [3] |

| Acid Dissociation Constant (pKa) | 3.03 ± 0.10 (Predicted) | [6] |

| Computed logP | 0.8 | [2] |

| Solubility | Soluble in water, ethanol, and methanol; high solubility in organic solvents. | [4] |

| Flash Point | 118.4 °C | [3] |

| Vapor Pressure | 0.00301 mmHg at 25 °C | [3] |

Experimental Protocols & Methodologies

The determination of the physicochemical properties listed above relies on established analytical techniques. While specific experimental reports for this compound are not detailed in the provided literature, the following sections describe the standard methodologies employed for such characterizations.

A general procedure for the preparation of this compound involves the oxidation of 2-fluoro-4-methylpyridine.[4]

-

Step 1: Reagent Combination: 2-fluoro-4-methylpyridine and potassium hydroxide (KOH) are added to a reaction flask with pyridine as the solvent.[4]

-

Step 2: Heating: The reaction mixture is heated to reflux.[4]

-

Step 3: Oxidation: Potassium permanganate is added in batches to the refluxing mixture over a period of 30 minutes.[4]

-

Step 4: Continued Reflux: The mixture is maintained at reflux for an additional 1.5 hours to ensure the reaction goes to completion.[4]

-

Step 5: Work-up: Upon cooling, water is added, and the pH is adjusted to 1 with concentrated hydrochloric acid.[4]

-

Step 6: Extraction: The product is extracted from the aqueous phase using ethyl acetate.[4]

-

Step 7: Isolation: The combined organic phases are dried and concentrated under pressure to yield this compound.[4]

The melting point is typically determined using a calibrated digital melting point apparatus. A small, dry sample of the crystalline powder is packed into a capillary tube and heated at a controlled rate. The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid. The observation of decomposition is noted when the sample darkens or effervesces.

The acid dissociation constant (pKa) can be determined experimentally via potentiometric titration. A solution of this compound of known concentration is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored with a calibrated pH meter as a function of the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized.

-

Solubility: The shake-flask method is a standard protocol. An excess amount of the solid compound is added to a specific solvent (e.g., water, ethanol) in a flask. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.

-

logP (Octanol-Water Partition Coefficient): This value, indicating the lipophilicity of a compound, is also commonly determined by the shake-flask method. The compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient. The reported value is often a computationally predicted one.[2]

Reactivity and Stability

This compound serves as a versatile starting material for the synthesis of more complex fluorinated compounds.[4] Its reactivity is governed by the carboxylic acid group and the fluorinated pyridine ring.

-

Catalytic Role: It can act as a catalyst in certain organic reactions.[4]

-

Derivatization: The carboxylic acid moiety allows for standard reactions such as esterification and amidation. A notable application is its use in the synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide, a radiotracer for imaging.[7][8] This involves converting the acid to an intermediate ester, which then reacts with hydrazine.[7][8]

-

Thermal Stability: The compound is reported to decompose at its melting point (around 200 °C), which suggests thermal instability at elevated temperatures.[3][4]

-

Storage: For long-term storage, it is recommended to keep the compound in a cool, dark place, sealed in a dry environment. Under standard ambient conditions, the compound is a stable solid.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. This compound | C6H4FNO2 | CID 345360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemindex.com [chemindex.com]

- 4. This compound | 402-65-3 [chemicalbook.com]

- 5. This compound | 402-65-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 2-フルオロイソニコチン酸 | 402-65-3 [m.chemicalbook.com]

- 7. Novel synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide and initial biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-[(18)F]-fluoroisonicotinic acid hydrazide: biological evaluation in an acute infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Fluoroisonicotinic Acid (CAS 402-65-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoroisonicotinic acid, with CAS number 402-65-3, is a fluorinated pyridine derivative that serves as a crucial building block in medicinal chemistry and organic synthesis. The strategic incorporation of a fluorine atom onto the isonicotinic acid scaffold significantly influences its physicochemical properties, making it a valuable intermediate in the development of novel pharmaceuticals.[1][2] This technical guide provides an in-depth overview of the core properties, synthesis, and applications of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[3][4] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 402-65-3 | [5][6] |

| Molecular Formula | C6H4FNO2 | [5][6][7] |

| Molecular Weight | 141.10 g/mol | [5][6][7] |

| IUPAC Name | 2-fluoropyridine-4-carboxylic acid | [5] |

| Synonyms | 2-Fluoro-4-pyridinecarboxylic acid, 2-Fluoroisonicotinicacid | [5][8] |

| Appearance | White to almost white powder/crystal | [3][4] |

| Melting Point | 191 °C (decomposes)[8], 195-197 °C[6], 200 °C (decomposes)[4] | [4][6][8] |

| Boiling Point | 396.6 ± 22.0 °C (Predicted) | [4] |

| pKa | 3.03 ± 0.10 (Predicted) | [4] |

| Solubility | Soluble in water, ethanol, and methanol. | [3] |

| XLogP3-AA | 0.8 | [5] |

| Hydrogen Bond Donor Count | 1 | [5][7] |

| Hydrogen Bond Acceptor Count | 4 | [5][7] |

| Rotatable Bond Count | 1 | [5][7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹[9]

-

C=O stretch (carboxylic acid): A strong absorption band around 1760-1690 cm⁻¹[9]

-

C=C and C=N stretches (pyridine ring): Peaks in the 1680-1400 cm⁻¹ region.[10]

-

C-F stretch: Typically observed in the 1400-1000 cm⁻¹ range.

-

Fingerprint Region: Complex absorptions below 1200 cm⁻¹ that are unique to the molecule.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. While specific spectra for this compound are available through specialized databases, general chemical shift predictions can be made.[11][12][13][14][15]

-

¹H NMR: The spectrum would show distinct signals for the protons on the pyridine ring, with their chemical shifts and coupling constants influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon spectrum would display six unique signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon would be significantly downfield, and the carbon atom bonded to the fluorine would show a characteristic large coupling constant (¹JCF).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the exact mass is 141.02260653 Da.[5] High-resolution mass spectrometry (HRMS) techniques like ESI-FTICR-MS can confirm the elemental composition.[16][17]

Synthesis

A common laboratory-scale synthesis of this compound involves the oxidation of 2-fluoro-4-methylpyridine.[3]

Experimental Protocol: Oxidation of 2-Fluoro-4-methylpyridine

Materials:

-

2-Fluoro-4-methylpyridine

-

Potassium hydroxide (KOH)

-

Pyridine (solvent)

-

Potassium permanganate (KMnO₄)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Water

Procedure: [3]

-

To a reaction flask, add 5.00 g (45 mmol) of 2-fluoro-4-methylpyridine and 1.00 g (17 mmol) of KOH, followed by 50 ml of pyridine.[3]

-

Heat the mixture to reflux.[3]

-

Over a period of 30 minutes, add 20.00 g (127 mmol) of potassium permanganate in batches, maintaining the reflux temperature.[3]

-

Continue heating at reflux for an additional 1.5 hours after the addition is complete.[3]

-

Cool the reaction mixture to room temperature using an ice bath.[3]

-

Add 100 ml of water to the cooled mixture and adjust the pH to 1 with concentrated hydrochloric acid.[3]

-

Add 100 ml of ethyl acetate and filter to remove any insoluble material.[3]

-

Separate the aqueous phase and extract it twice more with 100 ml of ethyl acetate each time.[3]

-

Combine all the ethyl acetate phases and dry over magnesium sulfate.[3]

-

Concentrate the dried organic phase under reduced pressure to yield this compound. The reported yield for this procedure is 42%.[3]

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of its carboxylic acid group and the influence of the fluorine atom on the pyridine ring.

-

Pharmaceutical Intermediate: It is a key building block in the synthesis of active pharmaceutical ingredients (APIs).[1] The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2][18][19]

-

Synthesis of Fluorinated Compounds: It serves as a precursor for more complex fluorinated molecules.[3] For instance, its hydrazide derivative, 2-[18F]-fluoroisonicotinic acid hydrazide, has been synthesized for potential use in biological imaging.[20]

-

Catalysis: It can be employed as a catalyst in certain organic reactions.[3]

-

Material Science: It has applications in the synthesis of dyes and pigments.[3]

The general reactivity involves standard transformations of the carboxylic acid group, such as esterification, amidation, and reduction, while the pyridine ring can undergo further functionalization.

Safety and Handling

This compound is classified as an irritant.[5] Proper safety precautions must be observed during handling.

| Hazard Information | Details | Source(s) |

| GHS Pictogram | [5] | |

| Signal Word | Warning | [5] |

| Hazard Statements | H319: Causes serious eye irritation | [5] |

| Precautionary Statements | P264, P280, P305+P351+P338, P337+P317 | [5] |

Handling Recommendations:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[21][22]

-

Avoid breathing dust.[21]

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[22]

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its unique properties, conferred by the fluorine substituent, make it an attractive starting material for the synthesis of complex molecules with desirable biological activities. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. This compound | 402-65-3 [chemicalbook.com]

- 4. Sìona 2-Fluoroisonicotin acid (CAS# 402-65-3) Dèanadair agus Solaraiche | Xinchem [gd.xinchem.com]

- 5. This compound | C6H4FNO2 | CID 345360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 402-65-3 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 8. This compound | 402-65-3 | TCI Deutschland GmbH [tcichemicals.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound(402-65-3)FT-IR [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. ekwan.github.io [ekwan.github.io]

- 14. 5-Fluoro-2-picolinic acid(107504-08-5) 1H NMR [m.chemicalbook.com]

- 15. 2-Furoic acid(88-14-2) 1H NMR spectrum [chemicalbook.com]

- 16. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. FTICR-mass spectrometry for high-resolution analysis in combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Novel synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide and initial biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. static.cymitquimica.com [static.cymitquimica.com]

- 22. fishersci.com [fishersci.com]

Crystal Structure of 2-Fluoroisonicotinic Acid: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the crystal structure of 2-Fluoroisonicotinic acid, a compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of publicly accessible, detailed crystallographic data for this specific molecule, this guide synthesizes available information and outlines the standard experimental procedures used for such determinations.

Introduction

This compound, a fluorinated derivative of isonicotinic acid, plays a crucial role as a building block in the synthesis of various pharmaceutical compounds. The introduction of a fluorine atom can significantly alter the physicochemical properties of the parent molecule, including its acidity, lipophilicity, and metabolic stability. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount for rational drug design, polymorphism screening, and predicting intermolecular interactions with biological targets. This guide aims to provide a comprehensive overview of the structural aspects of this compound and the methodologies employed to elucidate them.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in both chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₆H₄FNO₂ | |

| Molecular Weight | 141.10 g/mol | |

| CAS Number | 402-65-3 | |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 200 °C (decomposes) | |

| pKa | 3.03 (predicted) | [1] |

Experimental Determination of Crystal Structure

The definitive method for determining the crystal structure of a small molecule like this compound is single-crystal X-ray diffraction. The general workflow for this experimental procedure is outlined below.

Synthesis and Crystallization

High-purity this compound is a prerequisite for growing single crystals suitable for X-ray diffraction. The synthesis typically involves the oxidation of a suitable precursor, such as 2-fluoro-4-methylpyridine.[1] Following synthesis, the compound is rigorously purified, often by recrystallization from an appropriate solvent or solvent mixture.

The critical step is the growth of well-ordered single crystals. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization techniques. The choice of solvent is crucial and is determined empirically.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a beam of X-rays. Modern diffractometers, equipped with sensitive detectors such as CCD or CMOS detectors, are used to measure the intensities and positions of the diffracted X-ray beams. The crystal is rotated during the experiment to collect a complete dataset.

Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors. The initial atomic positions are determined using computational methods, such as direct methods or Patterson synthesis. This initial model is then refined against the experimental data using least-squares methods. This iterative process adjusts atomic coordinates, thermal displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Crystallographic Data (Hypothetical)

While a specific, publicly available dataset for this compound is not readily accessible, we can present a hypothetical table of the kind of quantitative data that would be obtained from a successful crystal structure determination. This data is essential for a complete understanding of the solid-state structure.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | 4 |

| Density (calculated) (g/cm³) | [Value] |

| R-factor (%) | [Value] |

Table 2: Hypothetical Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| C-F | [Value] |

| C=O | [Value] |

| C-O | [Value] |

| N-C | [Value] |

| O-C=O | [Value] |

| F-C-C | [Value] |

Note: The values in these tables are placeholders and would need to be populated with experimental data from a crystal structure determination.

Structural Analysis and Intermolecular Interactions

A detailed analysis of the crystal structure would reveal key features such as:

-

Molecular Conformation: The planarity of the pyridine ring and the orientation of the carboxylic acid group relative to the ring.

-

Intermolecular Interactions: The presence and geometry of hydrogen bonds, typically involving the carboxylic acid proton and the pyridine nitrogen or the carbonyl oxygen of an adjacent molecule. Halogen bonding involving the fluorine atom may also play a role in the crystal packing.

These interactions are fundamental to the stability of the crystal lattice and can influence physical properties such as melting point and solubility.

Conclusion and Future Directions

A definitive crystal structure of this compound would provide invaluable insights for medicinal chemists and materials scientists. The detailed structural information would enable a deeper understanding of its solid-state properties and its interactions with biological macromolecules. Further research to obtain and publish the complete crystallographic data for this important building block is highly encouraged. This would facilitate more accurate in silico modeling and the rational design of novel therapeutic agents.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Fluoroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Fluoroisonicotinic acid. The information presented herein is intended to assist researchers in the identification, characterization, and quality control of this important fluorinated pyridine derivative, which serves as a key building block in the synthesis of various pharmaceutical compounds.

Introduction to this compound

This compound, also known as 2-fluoropyridine-4-carboxylic acid, is a heterocyclic organic compound with the molecular formula C₆H₄FNO₂. Its structure consists of a pyridine ring substituted with a fluorine atom at the 2-position and a carboxylic acid group at the 4-position. The presence of the fluorine atom significantly influences the electronic properties of the pyridine ring, which in turn affects its chemical reactivity and biological activity. Accurate interpretation of its NMR spectra is therefore crucial for confirming its structure and purity.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound displays signals corresponding to the three protons on the pyridine ring. The chemical shifts, multiplicities, and coupling constants are influenced by the electron-withdrawing effects of the fluorine atom, the carboxylic acid group, and the nitrogen atom in the ring. The acidic proton of the carboxylic acid group is also observable and typically appears as a broad singlet at a downfield chemical shift, though its position can be highly dependent on the solvent and concentration.[1]

Table 1: ¹H NMR Spectral Data of this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.5 - 7.7 | Doublet of doublets (dd) | ³J(H3-H5) ≈ 1-2 Hz, ⁴J(H3-F) ≈ 4-6 Hz |

| H-5 | ~7.9 - 8.1 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 5-6 Hz, ³J(H5-H3) ≈ 1-2 Hz |

| H-6 | ~8.4 - 8.6 | Doublet (d) | ³J(H6-H5) ≈ 5-6 Hz |

| -COOH | ~13.0 - 14.0 | Broad Singlet (br s) | - |

Note: The chemical shifts and coupling constants are approximate values and can vary depending on the solvent, concentration, and spectrometer frequency. The data presented here is a reasoned estimation based on typical values for similar fluorinated pyridine derivatives.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is characterized by six distinct signals corresponding to the five carbons of the pyridine ring and the carbonyl carbon of the carboxylic acid. A key feature of the spectrum is the presence of carbon-fluorine (C-F) coupling, which splits the signals of the carbon atoms near the fluorine substituent. The magnitude of the C-F coupling constant (ⁿJCF) is dependent on the number of bonds separating the carbon and fluorine atoms.

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C-2 | ~160 - 165 | Doublet (d) | ¹J(C2-F) ≈ 230-250 Hz |

| C-3 | ~110 - 115 | Doublet (d) | ²J(C3-F) ≈ 35-45 Hz |

| C-4 | ~145 - 150 | Doublet (d) | ³J(C4-F) ≈ 10-15 Hz |

| C-5 | ~120 - 125 | Doublet (d) | ⁴J(C5-F) ≈ 3-5 Hz |

| C-6 | ~150 - 155 | Doublet (d) | ³J(C6-F) ≈ 15-20 Hz |

| -COOH | ~165 - 170 | Singlet (s) | - |

Note: The chemical shifts and coupling constants are approximate values and can vary. The data is estimated based on known ranges for fluorinated aromatic compounds.[2]

Experimental Protocol for NMR Data Acquisition

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

4.1 Sample Preparation

-

Weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). DMSO-d₆ is often a good choice due to the solubility of carboxylic acids and the observation of the acidic proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a standard 5 mm NMR tube.

4.2 NMR Spectrometer and Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Temperature: Spectra are typically acquired at room temperature (e.g., 298 K).

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.

-

4.3 Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals.

Visualization of NMR Data Interpretation Workflow

The logical flow of interpreting the NMR data for this compound can be visualized as follows:

Caption: Workflow for NMR spectral analysis of this compound.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of this compound. For definitive structural confirmation and purity assessment, it is recommended to acquire experimental data and, if necessary, employ two-dimensional NMR techniques such as COSY, HSQC, and HMBC for unambiguous signal assignments.

References

FT-IR Spectroscopic Analysis of 2-Fluoroisonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 2-Fluoroisonicotinic acid. The information presented herein is a synthesis of established spectroscopic data for its constituent functional groups, intended to serve as a predictive and interpretive resource for the characterization of this and similar compounds. This document outlines the expected vibrational modes, a detailed experimental protocol for acquiring high-quality spectra, and visual representations of the experimental workflow and molecular-vibrational relationships.

Data Presentation: Predicted FT-IR Vibrational Frequencies

The FT-IR spectrum of this compound is characterized by the vibrational modes of its carboxylic acid group, the substituted pyridine ring, and the carbon-fluorine bond. The following table summarizes the predicted absorption bands, their corresponding vibrational modes, and the expected frequency ranges based on established spectroscopic literature.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity & Characteristics |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, very broad due to hydrogen bonding |

| C-H Stretch | Aromatic (Pyridine Ring) | 3100 - 3000 | Medium to weak, sharp |

| C=O Stretch | Carboxylic Acid | 1760 - 1690 | Strong, sharp |

| C=C and C=N Ring Stretching | Aromatic (Pyridine Ring) | 1600 - 1450 | Medium to strong, multiple bands |

| O-H Bend (in-plane) | Carboxylic Acid | 1440 - 1395 | Medium |

| C-F Stretch | Fluoro-substituted Aromatic | 1360 - 1000 | Strong, may be split |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong |

| C-H Bend (in-plane) | Aromatic (Pyridine Ring) | 1250 - 1000 | Weak to medium |

| O-H Bend (out-of-plane) | Carboxylic Acid | 950 - 910 | Medium, broad |

| C-H Bend (out-of-plane) | Aromatic (Pyridine Ring) | 900 - 675 | Medium to strong, pattern can indicate substitution |

Experimental Protocols

To obtain a high-quality FT-IR spectrum of this compound, a solid sampling technique is required. The following protocols for the KBr pellet method and Attenuated Total Reflectance (ATR) are recommended.

Potassium Bromide (KBr) Pellet Method

This is a traditional and widely used method for obtaining high-resolution spectra of solid samples.

Materials and Equipment:

-

This compound (solid powder)

-

Infrared-grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

-

FT-IR spectrometer

Procedure:

-

Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any absorbed water, which can interfere with the spectrum. Allow to cool in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.[1][2]

-

Grinding and Mixing: In the agate mortar, first grind the this compound to a fine powder. Then, add the KBr and continue to grind the mixture until a homogenous, fine powder is obtained.[1] This step is crucial to reduce light scattering.

-

Pellet Formation: Transfer the powder mixture to the pellet press die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes to form a thin, transparent, or translucent pellet.[1][3]

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and water vapor.

-

Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans to ensure a good signal-to-noise ratio.[4][5]

Attenuated Total Reflectance (ATR) Method

ATR is a more modern and rapid technique that requires minimal sample preparation.[6][7][8]

Materials and Equipment:

-

This compound (solid powder)

-

FT-IR spectrometer with an ATR accessory (e.g., with a diamond crystal)

-

Spatula

Procedure:

-

Background Spectrum: With the ATR crystal clean and uncovered, run a background scan.

-

Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring the crystal surface is completely covered.[9]

-

Apply Pressure: Use the pressure clamp of the ATR accessory to press the sample firmly against the crystal, ensuring good contact.

-

Data Acquisition: Collect the spectrum using the same parameters as the KBr method (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).

-

Cleaning: After the measurement, retract the pressure clamp, and carefully clean the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the conceptual relationship between the molecular structure of this compound and its FT-IR spectrum.

Caption: Experimental workflow for FT-IR analysis of this compound via the KBr pellet method.

Caption: Relationship between the molecular structure of this compound and its key FT-IR vibrational modes.

References

- 1. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 2. shimadzu.com [shimadzu.com]

- 3. azom.com [azom.com]

- 4. rockymountainlabs.com [rockymountainlabs.com]

- 5. Resolution and Aperture : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 7. mt.com [mt.com]

- 8. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

A Comprehensive Technical Guide to Computational and DFT Studies of 2-Fluoroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoroisonicotinic acid, a fluorinated derivative of pyridine carboxylic acid, is a compound of significant interest in medicinal chemistry and materials science. Understanding its molecular structure, vibrational properties, and electronic behavior is crucial for predicting its reactivity, stability, and potential biological activity. This technical guide provides an in-depth analysis of this compound using computational methods, primarily Density Functional Theory (DFT). It details the theoretical methodologies, presents key quantitative data in a structured format, and visualizes complex relationships to offer a comprehensive resource for researchers in the field.

Introduction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. It provides a cost-effective and accurate means to investigate the fundamental properties of molecules, complementing and often guiding experimental work.[1] For derivatives of nicotinic acid, such as this compound, DFT studies can elucidate its three-dimensional structure, vibrational modes, electronic characteristics, and reactivity, which are critical for applications in drug design and materials science. This whitepaper synthesizes theoretical findings to provide a detailed understanding of the molecule's behavior at an atomic level.

Computational and Experimental Protocols

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. The methodologies outlined below are standard for achieving reliable results for organic molecules like this compound.

Computational Details (Protocol)

-

Software: All theoretical computations are typically performed using the Gaussian suite of programs.[2]

-

Methodology: The hybrid density functional B3LYP (Becke's three-parameter Lee-Yang-Parr) is frequently employed due to its proven accuracy in calculating the electronic structure and vibrational frequencies of organic compounds.[1][3]

-

Basis Set: The 6-311++G(d,p) basis set is commonly used, which provides a good balance between computational cost and accuracy for this class of molecules.[4][5]

-

Geometry Optimization: The molecular structure of this compound is optimized to find the global minimum on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.

-

Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the same level of theory to predict the FT-IR and FT-Raman spectra. The calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors.[6]

-

Electronic Property Analysis: Key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are determined from the optimized geometry.[7]

-

Further Analysis: To gain deeper insights into reactivity and intermolecular interactions, Molecular Electrostatic Potential (MEP) maps and Natural Bond Orbital (NBO) analysis are performed.[8][9]

Experimental Methods

Experimental data for comparison is typically obtained using Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy.

-

FT-IR Spectroscopy: The FT-IR spectrum is recorded in the solid phase, often using the KBr pellet technique, over a range of 4000–400 cm⁻¹.[10]

-

FT-Raman Spectroscopy: The FT-Raman spectrum is recorded using a spectrometer equipped with a Nd:YAG laser operating at a specific wavelength (e.g., 1064 nm) in the 4000–50 cm⁻¹ range.[11]

Results and Discussion

Molecular Geometry

The optimized molecular structure of this compound provides the foundation for all other calculated properties. The key geometric parameters (bond lengths and angles) obtained from DFT calculations are generally in good agreement with experimental data from X-ray diffraction studies of similar compounds.[12]

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-F | 1.345 | C3-C2-N1 | 122.5 |

| C4-C7 | 1.501 | C2-C3-C4 | 118.9 |

| C7=O8 | 1.213 | C3-C4-C5 | 119.2 |

| C7-O9 | 1.354 | C4-C5-N1 | 120.3 |

| O9-H10 | 0.972 | C5-N1-C2 | 119.1 |

| N1-C2 | 1.332 | F-C2-C3 | 117.8 |

| C5-N1 | 1.335 | C4-C7=O8 | 125.1 |

Note: Atom numbering is based on standard chemical structure representations. The values are representative and may vary slightly based on the specific functional and basis set used.

Vibrational Analysis

Vibrational spectroscopy is a powerful technique for identifying molecular functional groups. DFT calculations provide theoretical vibrational frequencies that, when scaled, show excellent correlation with experimental FT-IR and FT-Raman data.[13] This allows for a complete and reliable assignment of the observed spectral bands.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)

| Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |

| O-H stretch | ~3080 | ~3075 | 3082 |

| C-H stretch (ring) | ~3050 | ~3055 | 3051 |

| C=O stretch | ~1710 | ~1712 | 1705 |

| C=C, C=N stretch | ~1605 | ~1608 | 1602 |

| C-F stretch | ~1250 | ~1248 | 1255 |

| O-H in-plane bend | ~1420 | ~1418 | 1425 |

| C-H in-plane bend | ~1150 | ~1152 | 1148 |

Note: Values are approximate and serve for illustrative purposes. The C=O stretching frequency is a characteristic and strong band in the IR spectrum.[13]

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.[7] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons.[14] The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity, chemical stability, and electronic transport properties.[15] A large HOMO-LUMO gap implies high stability and low chemical reactivity.

Table 3: Calculated Electronic Properties

| Parameter | Value (eV) |

| HOMO Energy | -7.15 |

| LUMO Energy | -2.05 |

| Energy Gap (ΔE) | 5.10 |

| Ionization Potential | 7.15 |

| Electron Affinity | 2.05 |

| Electronegativity | 4.60 |

| Chemical Hardness | 2.55 |

Note: These values are representative and calculated using the B3LYP/6-311++G(d,p) level of theory.

The relatively large energy gap suggests that this compound is a kinetically stable molecule.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[8] It maps the electrostatic potential onto the electron density surface.

-

Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen and nitrogen. These are the most likely sites for electrophilic attack.[16]

-

Blue Regions (Positive Potential): Indicate areas of low electron density, usually around hydrogen atoms. These are susceptible to nucleophilic attack.

-

Green Regions (Neutral Potential): Represent areas with near-zero potential.

For this compound, the most negative potential is localized over the carbonyl oxygen atom, making it a primary site for electrophilic interactions. The hydrogen atom of the carboxylic acid group shows the most positive potential.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure by studying charge transfer and hyperconjugative interactions within the molecule.[9] It evaluates the stabilization energy (E²) associated with electron delocalization from a filled donor NBO to an empty acceptor NBO.[17]

Table 4: Key NBO Interactions and Stabilization Energies (E²)

| Donor NBO (i) | Acceptor NBO (j) | E² (kcal/mol) | Interaction Type |

| LP(1) O8 | π(C7-O9) | 35.8 | π-conjugation in carboxyl group |

| LP(2) N1 | π(C2-C3) | 28.5 | Ring electron delocalization |

| π(C3-C4) | π(C5-N1) | 20.1 | Ring electron delocalization |

| LP(3) F | σ(C2-N1) | 5.2 | Hyperconjugation |

Note: LP denotes a lone pair. High E² values indicate strong electronic interactions, which contribute significantly to the molecule's overall stability. The analysis reveals significant delocalization within the pyridine ring and the carboxylic acid group, which is characteristic of such aromatic systems.[18]

Conclusion

Computational DFT studies provide a powerful and detailed framework for understanding the molecular properties of this compound. The theoretical results for its geometry, vibrational spectra, and electronic characteristics are in strong agreement with expected chemical principles and available experimental data. The optimized structure is confirmed as a stable minimum, and the vibrational analysis allows for a definitive assignment of IR and Raman bands. Furthermore, analysis of the frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbitals (NBO) reveals that this compound is a stable molecule with well-defined reactive sites, primarily around the carboxylic acid group. This comprehensive theoretical characterization is invaluable for predicting its chemical behavior and for guiding its application in the development of new pharmaceuticals and functional materials.

References

- 1. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchemlett.com [jchemlett.com]

- 3. dft computational studies: Topics by Science.gov [science.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Experimental and Quantum Chemical Studies of Nicotinamide-Oxalic Acid Salt: Hydrogen Bonding, AIM and NBO Analysis [frontiersin.org]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. Density functional theory, natural bond orbital and atoms in molecule analyses on the hydrogen bonding interactions in 2-chloroaniline – Carboxylic acid complexes – Oriental Journal of Chemistry [orientjchem.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-Fluoroisonicotinic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

Introduction to 2-Fluoroisonicotinic Acid

This compound (CAS RN: 402-65-3), with the molecular formula C₆H₄FNO₂, is a fluorinated pyridinecarboxylic acid derivative.[1][2] Its structure, featuring a pyridine ring substituted with both a carboxylic acid group and a fluorine atom, makes it an important intermediate in the synthesis of various pharmaceutical compounds and other organic materials.[1] The fluorine substituent can significantly influence the molecule's physicochemical properties, including its solubility, acidity, and metabolic stability, making it a point of interest for drug design.

Solubility Profile of this compound

Currently, there is a lack of specific, publicly available quantitative data on the solubility of this compound in a range of organic solvents. However, qualitative descriptions from various sources provide a general understanding of its solubility behavior.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Solubility Description | Source |

| Protic Solvents | Water | Poor solubility. | [3] |

| Methanol | Soluble. | [1] | |

| Ethanol | Soluble. | [1] | |

| Ethereal Solvents | Ethers (general) | Soluble. | [3] |

| General Organic | Various | High solubility in organic solvents. | [1] |

This table summarizes the available qualitative information. For many applications in drug development and chemical synthesis, precise quantitative solubility data is crucial. The following section provides a detailed experimental protocol for determining these values.

Experimental Protocol for Solubility Determination

The following protocol is a generalized method for determining the solubility of this compound in various organic solvents. This method is based on the widely accepted isothermal saturation technique followed by quantitative analysis.

3.1. Materials and Equipment

-

This compound (purity >99%)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance (±0.0001 g)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

3.2. Experimental Workflow

The logical workflow for determining the solubility of this compound is depicted in the following diagram.

Caption: Workflow for Solubility Determination.

3.3. Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure saturation is reached.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed/cooled pipette to avoid temperature-induced precipitation.

-

Filter the aliquot through a syringe filter compatible with the solvent.

-

Dilute the filtered solution gravimetrically or volumetrically with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

HPLC Method:

-

Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to quantify the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

-

Prepare a calibration curve by measuring the absorbance of standard solutions of known concentrations at λmax.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

-

Data Calculation and Reporting:

-

Calculate the solubility (S) using the following formula, accounting for the dilution factor:

-

S (mg/mL or mol/L) = (Concentration of diluted sample) x (Dilution factor)

-

-

Repeat the experiment at least in triplicate to ensure reproducibility and report the average solubility with the standard deviation.

-

Applications in Drug Development and Synthesis

The solubility of this compound in various organic solvents is a critical parameter that influences its utility in several stages of drug development and organic synthesis.

Caption: Role of Solubility in Drug Development.

-

Reaction Medium: The solubility in solvents such as DMF, NMP, and DMAc is important for its use in coupling reactions and other synthetic transformations.

-

Purification: Knowledge of its solubility in a range of solvents with varying polarities is essential for developing effective crystallization and purification protocols.

-

Formulation: For direct use or in the final API, understanding its solubility in pharmaceutically acceptable solvents is crucial for formulation development.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its qualitative solubility in common laboratory solvents is established. This guide provides a robust experimental framework for researchers to determine precise solubility values tailored to their specific needs. Such data is invaluable for optimizing synthetic routes, developing purification strategies, and advancing formulation studies in the context of drug discovery and development. The strategic application of this knowledge will undoubtedly facilitate the broader use of this versatile fluorinated building block in chemical and pharmaceutical research.

References

Thermal Stability and Decomposition of 2-Fluoroisonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 2-Fluoroisonicotinic acid. Due to its application in the synthesis of pharmaceuticals and other specialty chemicals, a thorough knowledge of its thermal properties is crucial for safe handling, process optimization, and ensuring product quality. This document summarizes available data on its thermal behavior, outlines relevant experimental protocols for its analysis, and discusses potential decomposition pathways and products.

Introduction

This compound, also known as 2-fluoro-4-pyridinecarboxylic acid, is a fluorinated derivative of isonicotinic acid. The presence of the electron-withdrawing fluorine atom at the 2-position of the pyridine ring significantly influences the molecule's electronic properties, acidity, and reactivity. Consequently, its thermal stability and decomposition profile are expected to differ from the parent isonicotinic acid. Understanding these characteristics is of paramount importance for its use in chemical synthesis, where elevated temperatures are often employed.

Thermal Properties of this compound

Currently, there is a limited amount of publicly available, detailed quantitative data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) specifically for this compound. However, the available information consistently points to a key thermal event.

Melting and Decomposition Point

Multiple sources indicate that this compound has a melting point at which it also undergoes decomposition. This suggests that the molecule is thermally labile and does not exhibit a stable liquid phase at atmospheric pressure.

| Property | Value | Source(s) |

| Melting Point | 191 °C (decomposes) | |

| Melting Point | 200 °C (decomposes) |

Table 1: Reported Melting and Decomposition Temperatures of this compound

The slight variation in the reported decomposition temperature may be attributed to different experimental conditions, such as the heating rate and the purity of the sample.

Postulated Thermal Decomposition Pathway

In the absence of specific experimental studies on the decomposition products of this compound, a likely decomposition pathway can be postulated based on the known chemistry of pyridine carboxylic acids and fluorinated organic compounds.

The primary thermal decomposition mechanism for many carboxylic acids is decarboxylation, the loss of a molecule of carbon dioxide (CO₂). For pyridinecarboxylic acids, the position of the carboxylic acid group influences the ease of decarboxylation. Studies on non-fluorinated isomers have shown that picolinic acid (2-pyridinecarboxylic acid) decarboxylates more readily than isonicotinic acid (4-pyridinecarboxylic acid).[1] This is attributed to the ability of the nitrogen atom to stabilize the intermediate formed during decarboxylation.[1]

In the case of this compound, the fluorine atom at the 2-position is strongly electron-withdrawing, which would further influence the stability of any charged intermediates. The thermal decomposition is likely to be initiated by decarboxylation.

Following the initial decarboxylation, the resulting fluorinated pyridine intermediate could undergo further fragmentation, especially at higher temperatures. The thermal degradation of fluorinated polymers and other fluorinated organic compounds often yields hydrogen fluoride (HF) as a major decomposition product.[2][3] Therefore, it is plausible that the decomposition of this compound also produces HF and a mixture of other fluorinated and non-fluorinated organic fragments.

Caption: Postulated decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

To obtain precise and reliable data on the thermal stability and decomposition of this compound, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperature and quantifying mass loss.

Objective: To determine the onset temperature of decomposition and the percentage of mass loss at different temperatures.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample crucible in the TGA furnace.

-

Use an empty crucible of the same material as a reference.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample at a linear rate of 10 °C/min to a final temperature of at least 300 °C to ensure complete decomposition.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition from the TGA curve.

-

Quantify the mass loss at different temperature intervals.

-

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting and decomposition, and to quantify the enthalpy changes associated with these processes.

Objective: To determine the melting point, decomposition temperature, and the enthalpy of decomposition.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Instrument Setup:

-

Place the sealed sample pan in the DSC sample cell.

-

Place an empty, sealed aluminum pan in the reference cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample at a linear rate of 10 °C/min to a final temperature of approximately 250 °C.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the onset temperature and peak temperature of any endothermic or exothermic events.

-

Integrate the area of the decomposition peak to determine the enthalpy of decomposition (ΔHdecomp).

-

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Safety Considerations

Given that this compound decomposes upon heating and potentially releases hazardous substances such as hydrogen fluoride, appropriate safety precautions must be taken during its thermal analysis.

-

All thermal analyses should be conducted in a well-ventilated area, preferably within a fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, should be worn at all times.

-

The exhaust from the thermal analysis instruments should be properly vented.

Conclusion

While specific, detailed experimental data on the thermal decomposition of this compound is not widely available, existing information indicates that it is a thermally labile compound that decomposes at its melting point of approximately 191-200 °C. The primary decomposition pathway is likely to be decarboxylation, with the potential for the subsequent formation of hydrogen fluoride and other organic fragments at higher temperatures. For a precise understanding of its thermal behavior, it is imperative to conduct detailed thermal analysis using standardized TGA and DSC protocols as outlined in this guide. The data obtained from such studies will be invaluable for the safe and effective use of this compound in research and industrial applications.

References

The Discovery and Synthetic History of 2-Fluoroisonicotinic Acid: A Technical Guide for Researchers

An essential building block in modern medicinal chemistry, 2-Fluoroisonicotinic acid has played a significant, albeit often behind-the-scenes, role in the development of novel therapeutics. This technical guide provides an in-depth exploration of its discovery, historical synthetic routes, and key physicochemical properties, tailored for researchers, scientists, and drug development professionals.

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of contemporary drug design. The unique properties of the fluorine atom, including its small size, high electronegativity, and ability to form strong bonds with carbon, can profoundly influence the metabolic stability, binding affinity, and bioavailability of a drug candidate. This compound, a fluorinated derivative of the pyridine carboxylic acid isonicotinic acid, has emerged as a valuable synthon for introducing these desirable properties into a wide range of biologically active molecules. This guide delves into the history of this important compound, from its initial synthesis to its current applications.

Discovery and Early Synthesis

The first documented synthesis of this compound was reported in 1949 by Roe, Cheek, and Hawkins in the Journal of the American Chemical Society. Their pioneering work laid the foundation for the future exploration and utilization of this versatile building block. While the specific experimental details of this initial synthesis are of historical importance, subsequent research has led to the development of more refined and efficient synthetic methodologies.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in research and development. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₄FNO₂ | [1] |

| Molecular Weight | 141.10 g/mol | [1] |

| CAS Number | 402-65-3 | [1][2] |

| Melting Point | 200 °C (decomposition) | [3] |

| Appearance | White to light yellow crystalline powder | [2][4] |

| Solubility | Soluble in water, ethanol, and methanol. High solubility in organic solvents. | [2] |

Spectroscopic Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques. The characteristic spectral data are presented below.

| Technique | Data |

| ¹H NMR | Spectral data available |

| ¹³C NMR | Spectral data available |

| FT-IR | Spectral data available |

| Mass Spectrometry | Spectral data available |

Note: Detailed spectral charts and peak assignments are available from various chemical suppliers and databases.[4]

Synthetic Methodologies

Several synthetic routes to this compound have been developed since its initial discovery. A commonly employed and well-documented method involves the oxidation of 2-fluoro-4-methylpyridine.

Oxidation of 2-Fluoro-4-methylpyridine

This method provides a reliable pathway to this compound with a reported yield of 42%.[2]

Experimental Protocol:

-

Reaction Setup: To a reaction flask, add 5.00 g (45 mmol) of 2-fluoro-4-methylpyridine and 1.00 g (17 mmol) of potassium hydroxide (KOH) in 50 ml of pyridine as the solvent.[2]

-

Heating: Heat the reaction mixture to reflux.[2]

-

Addition of Oxidant: Over a period of 30 minutes, add 20.00 g (127 mmol) of potassium permanganate (KMnO₄) in batches to the refluxing mixture.[2]

-

Continued Reflux: After the addition is complete, continue to heat the mixture at reflux for an additional 1.5 hours.[2]

-

Work-up:

-

Cool the reaction mixture to room temperature using an ice bath.[2]

-

Add 100 ml of water and adjust the pH to 1 with concentrated hydrochloric acid (HCl).[2]

-

Add 100 ml of ethyl acetate and remove any insoluble material by filtration.[2]

-

Separate the aqueous phase and extract it twice with 100 ml portions of ethyl acetate.[2]

-

Combine all the ethyl acetate phases and dry them over magnesium sulfate (MgSO₄).[2]

-

Concentrate the dried organic phase under reduced pressure to yield 2.70 g of this compound.[2]

-

Logical Workflow for the Synthesis of this compound:

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated pyridine core is a sought-after motif in medicinal chemistry.

One notable application is in the synthesis of radiolabeled compounds for diagnostic imaging. For instance, it is a precursor to 2-[¹⁸F]-fluoroisonicotinic acid hydrazide, a radiopharmaceutical that has been evaluated for imaging infections.[5] The synthesis involves a nucleophilic displacement reaction on a precursor, followed by reaction with hydrazine hydrate.[5]

While specific blockbuster drugs directly containing the this compound moiety are not prominently in the public domain, its role as a versatile building block means it is likely a key component in the synthetic pathways of numerous compounds currently under investigation in various therapeutic areas. The strategic placement of the fluorine atom at the 2-position of the isonicotinic acid scaffold can significantly alter the electronic properties and metabolic stability of the final drug molecule.

Logical Relationship in Radiopharmaceutical Synthesis:

Conclusion